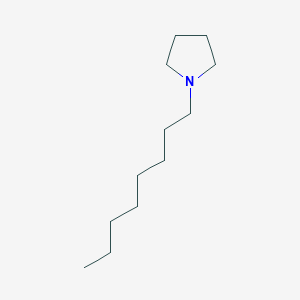
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol is a chemical compound with the molecular formula C10H11ClO3 It is a derivative of phenol, characterized by the presence of a chloro group, a cyclopropanecarbonyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, cyclopropanecarbonyl chloride, and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Procedure: The 4-chlorophenol is first reacted with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then treated with methanol to introduce the methoxy group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenols.
科学的研究の応用
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.
類似化合物との比較
4-Chloro-2-cyclopropanecarbonyl-6-methoxyphenol can be compared with other similar compounds, such as:
4-Chloro-2-methoxyphenol: This compound lacks the cyclopropanecarbonyl group, making it less complex and potentially less active in certain applications.
4-Chloro-2-cyclopropanecarbonylphenol: This compound lacks the methoxy group, which may affect its solubility and reactivity.
2-Cyclopropanecarbonyl-6-methoxyphenol: This compound lacks the chloro group, which may influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H11ClO3 |
|---|---|
分子量 |
226.65 g/mol |
IUPAC名 |
(5-chloro-2-hydroxy-3-methoxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11ClO3/c1-15-9-5-7(12)4-8(11(9)14)10(13)6-2-3-6/h4-6,14H,2-3H2,1H3 |
InChIキー |
LAARUUUUIFBOST-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C(=O)C2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



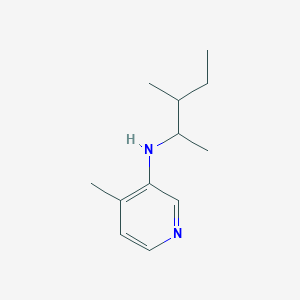
amine](/img/structure/B13318041.png)

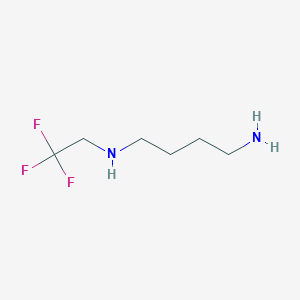
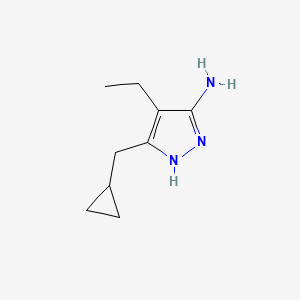
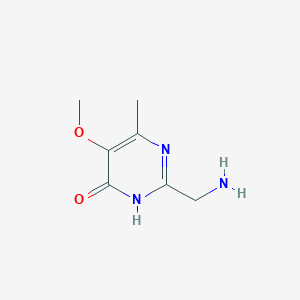
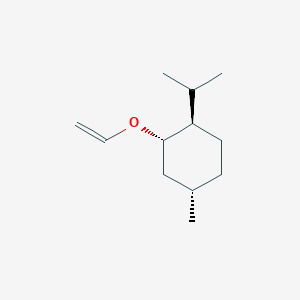
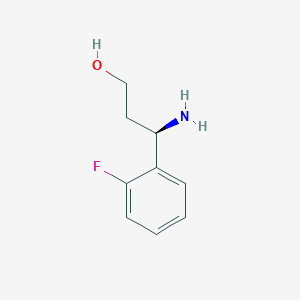
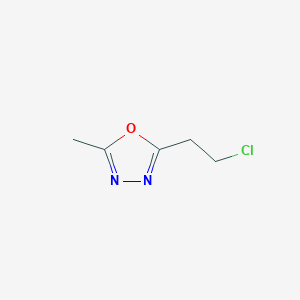
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
